4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperazine and piperidine ring system, along with a thiophene moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups or the thiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the piperazine, piperidine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a drug candidate, particularly for its interactions with specific enzymes or receptors.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, such compounds may be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(phenylmethyl)piperidine-1-carboxamide
- 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring systems, which may confer distinct pharmacological properties compared to similar compounds. The presence of the thiophene moiety, in particular, could influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
4-(4-methylsulfonylpiperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S2/c1-27(24,25)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)17(23)18-13-15-3-2-12-26-15/h2-3,12,14H,4-11,13H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKHAMZWQXRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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